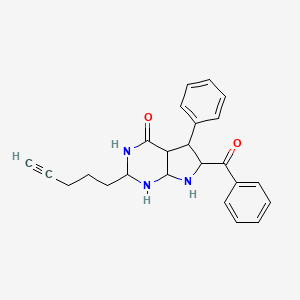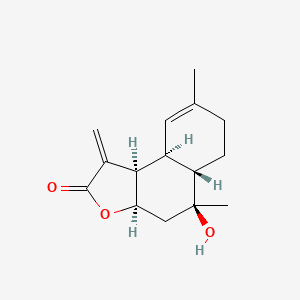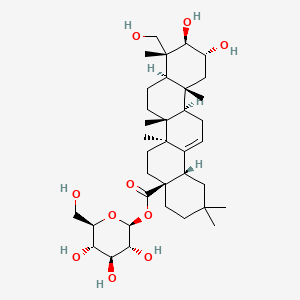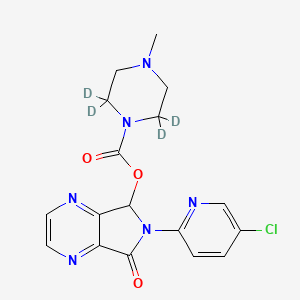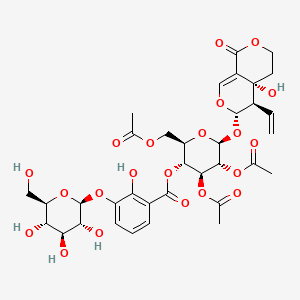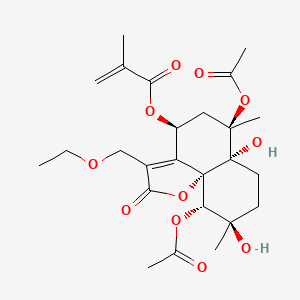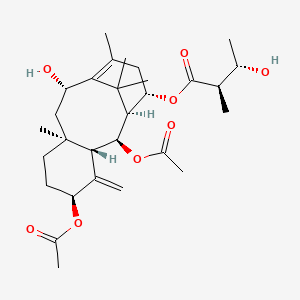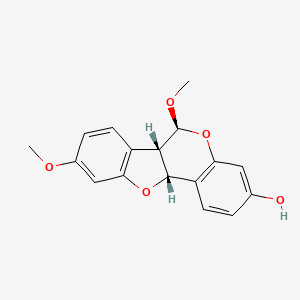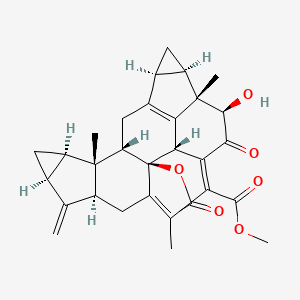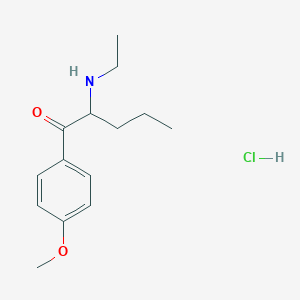
4'-methoxy-alpha-Ethylaminovalerophenone (hydrochloride)
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4’-methoxy-alpha-Ethylaminovalerophenone (hydrochloride) is C14H21NO2 • HCl . The formal name is 2-(ethylamino)-1-(4-methoxyphenyl)-1-pentanone, monohydrochloride . The SMILES representation is O=C(C(NCC)CCC)C1=CC=C(OC)C=C1.Cl .Physical And Chemical Properties Analysis
The compound is a crystalline solid . It has a formula weight of 271.8 . The solubility of the compound is 5 mg/mL in DMF, 14 mg/mL in DMSO, 16 mg/mL in Ethanol, and 10 mg/mL in PBS (pH 7.2) .Aplicaciones Científicas De Investigación
Forensic Chemistry & Toxicology
Scientific Field
Forensic Chemistry & Toxicology
Application Summary
In forensic chemistry and toxicology, 4’-methoxy-alpha-Ethylaminovalerophenone (hydrochloride) is used as an analytical reference standard to identify and quantify the presence of this compound in biological samples. This is crucial for drug testing and legal investigations involving substance abuse.
Methods of Application
The compound is typically analyzed using mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Samples are prepared by solid-phase extraction (SPE) and then introduced into the mass spectrometer for detection.
Results Summary
The results from these analyses provide detailed information on the concentration levels of the compound, which can be used to infer the amount ingested or exposed. The data is often presented with a margin of error and confidence intervals to ensure legal admissibility .
Pharmacology
Scientific Field
Pharmacology
Application Summary
Pharmacologically, the compound’s effects and mechanisms are not well understood due to its relatively recent emergence. However, it is structurally similar to known stimulants and is studied for its potential effects on the central nervous system.
Methods of Application
Research involves in vitro assays and potentially in vivo studies on animal models to observe the compound’s pharmacodynamics and pharmacokinetics. Dosage and administration routes are carefully controlled and documented.
Results Summary
Findings are typically preliminary, focusing on the compound’s absorption, distribution, metabolism, and excretion (ADME) profiles. Any observed physiological responses are recorded, and dose-response curves may be generated .
Neuroscience
Scientific Field
Neuroscience
Application Summary
In neuroscience, the compound is of interest for its potential psychoactive effects. Studies aim to understand its impact on neurotransmitter systems and brain function.
Methods of Application
Neuroscientific methods include brain imaging techniques like fMRI or PET scans, alongside behavioral assays in animal models. The compound is administered at controlled doses, and brain activity is monitored.
Results Summary
Results may show changes in brain regions associated with reward, addiction, or stress. Quantitative data includes changes in neurotransmitter levels, receptor binding affinities, and behavioral outcomes .
Biochemistry
Scientific Field
Biochemistry
Application Summary
Biochemically, the compound is examined for its interaction with various enzymes and proteins. It serves as a tool to probe biochemical pathways and understand molecular interactions.
Methods of Application
Techniques like enzyme-linked immunosorbent assay (ELISA), Western blotting, or mass spectrometry are used to study the compound’s effects on protein expression and function.
Results Summary
Results include changes in enzyme activity, alterations in protein expression levels, and potential identification of binding partners or targets within cells .
Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
In medicinal chemistry, the compound’s structural analogs are explored for therapeutic potential. Its synthetic pathways are studied for drug design and development.
Methods of Application
Synthetic chemists work on modifying the compound’s structure to enhance its pharmacological properties or reduce toxicity. Techniques include organic synthesis and computational modeling.
Results Summary
Outcomes focus on the synthesis of new derivatives with improved efficacy or safety profiles. These are often accompanied by structure-activity relationship (SAR) studies .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
Analytical chemists use the compound as a standard to develop new analytical methods or improve existing ones for detecting similar substances.
Methods of Application
The development of analytical methods involves calibration of instruments, validation of methods, and testing sensitivity and specificity. The compound is used to create calibration curves and control samples.
Results Summary
The results include the establishment of detection limits, recovery rates, and method robustness. Statistical analyses ensure the reliability of the methods developed .
Propiedades
IUPAC Name |
2-(ethylamino)-1-(4-methoxyphenyl)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-6-13(15-5-2)14(16)11-7-9-12(17-3)10-8-11;/h7-10,13,15H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYNPRNAJATPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)OC)NCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701344799 | |
| Record name | 4-Methoxy-.alpha.-ethylaminovalerophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-methoxy-alpha-Ethylaminovalerophenone (hydrochloride) | |
CAS RN |
17837-89-7 | |
| Record name | 4-Methoxy-.alpha.-ethylaminovalerophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




